molecular formula C22H17N3O B11181174 N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11181174
M. Wt: 339.4 g/mol
InChI Key: AAWFHBBQGNHLPO-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a carboxamide group that enhances its chemical reactivity and binding affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and pyridinyl groups. The final step involves the formation of the carboxamide group through an amide coupling reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridinyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, amines, and N-oxides, which can be further utilized in different applications.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the carboxamide group enhances binding affinity to target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c1-15-11-12-23-21(13-15)25-22(26)18-14-20(16-7-3-2-4-8-16)24-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,23,25,26)

InChI Key

AAWFHBBQGNHLPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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